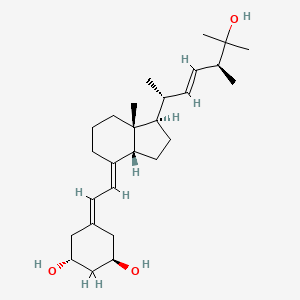![molecular formula C18H15FN4O B2922711 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea CAS No. 2034563-38-5](/img/structure/B2922711.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C18H15FN4O and its molecular weight is 322.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation-induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea, has demonstrated their ability to unfold and form multiply hydrogen-bonded complexes under specific conditions. These studies reveal the potential of these compounds for self-assembly and molecular recognition, mimicking peptide transitions and serving as building blocks in nanotechnology and materials science (Corbin et al., 2001).
Structural Analysis and Synthesis Techniques
Investigations into the structure and synthesis of carbamoylated 2-phenylaminopyridines have clarified the reactions involving similar urea compounds. These findings contribute to a deeper understanding of the chemical properties and reactivity of such molecules, enhancing their applicability in synthetic organic chemistry (Mørkved, 1986).
Applications in Soluble Epoxide Hydrolase Inhibition
This compound and related compounds have been studied for their inhibitory effects on soluble epoxide hydrolase (sEH), a target for treating various diseases. The understanding of their metabolism and action mechanism can aid in developing new therapeutic agents (Wan et al., 2019).
Enhancing Anion Affinity and Sensing Capabilities
The urea-fluoride interaction studies reveal that specific urea derivatives can significantly enhance anion affinity and sensing. This property is crucial for developing sensors and devices for environmental monitoring and analytical chemistry applications (Boiocchi et al., 2004).
Development of Functionalized Fluorescent Dyes
Research into Boranil fluorophores, which can be modified into urea derivatives, has paved the way for creating new functionalized fluorescent dyes. These compounds have potential applications in biological labeling, diagnostics, and molecular imaging (Frath et al., 2012).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-5-7-16(8-6-15)23-18(24)22-12-14-4-2-10-21-17(14)13-3-1-9-20-11-13/h1-11H,12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMLDFXISKOPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)

![1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2922631.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2922636.png)

![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)



![4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine](/img/structure/B2922647.png)

